molecular formula C12H11N3O5S B11021538 2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11021538
M. Wt: 309.30 g/mol
InChI Key: KZHZSASVRHYBPN-UHFFFAOYSA-N
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Description

2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide: is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    Molecular Weight: 279.276 g/mol

    CAS Number: 64724-86-3

Preparation Methods

Synthetic Routes:: The synthetic route to this compound involves the condensation of 2,4-dimethoxybenzoic acid with 5-nitro-2-thiazolamine. The reaction proceeds through an amide bond formation. Detailed reaction conditions and mechanisms are available in the literature .

Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. it is synthesized in research laboratories for various applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group (NO) can undergo oxidation reactions.

    Reduction: Reduction of the nitro group to an amino group (NH) is possible.

    Substitution: The thiazole ring can undergo substitution reactions.

Common Reagents and Conditions::

    Reduction: Sodium borohydride (NaBH), catalytic hydrogenation.

    Substitution: Various nucleophiles (e.g., amines, thiols).

Major Products::
  • Reduction of the nitro group yields the corresponding amino compound.
  • Substitution reactions lead to various derivatives.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis.
  • Investigated for its reactivity in heterocyclic chemistry.
Biology and Medicine::
  • Limited information is available, but its potential as a pharmacophore warrants further exploration.
  • May exhibit biological activity due to its unique structure.
Industry::
  • Not widely used in industry due to its rarity and limited availability.

Mechanism of Action

The exact mechanism of action remains elusive. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C12H11N3O5S

Molecular Weight

309.30 g/mol

IUPAC Name

2,4-dimethoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H11N3O5S/c1-19-7-3-4-8(9(5-7)20-2)11(16)14-12-13-6-10(21-12)15(17)18/h3-6H,1-2H3,(H,13,14,16)

InChI Key

KZHZSASVRHYBPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC

Origin of Product

United States

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